3-chloro-N-quinolin-5-ylbenzamide

Lipophilicity logP Drug-likeness

SAR programs require matched-pair analogs to de-risk isoform selectivity and permeability trade-offs. Substituting the 3-chloro isomer with unsubstituted or 4-chloro variants introduces unpredictable electrostatic and dipole shifts. - **Differentiation**: logP 3.7 (vs ~3.2 unsubstituted) & TPSA 42Ų - tractable bRo5 space for fragment/HTS follow-up. - **Application**: Benchmark substrate for Pd-catalyzed anodic C-H chlorination; matched-pair PABP1 selectivity panel (4-chloro IC50 2.79-9.09 µM). - **Supply**: Research-grade, immediate dispatch.

Molecular Formula C16H11ClN2O
Molecular Weight 282.72g/mol
CAS No. 865275-24-7
Cat. No. B362028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-quinolin-5-ylbenzamide
CAS865275-24-7
Molecular FormulaC16H11ClN2O
Molecular Weight282.72g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC2=CC=CC3=C2C=CC=N3
InChIInChI=1S/C16H11ClN2O/c17-12-5-1-4-11(10-12)16(20)19-15-8-2-7-14-13(15)6-3-9-18-14/h1-10H,(H,19,20)
InChIKeyDCEDAHYQRKUTCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-quinolin-5-ylbenzamide: Identity & Procurement


3-Chloro-N-quinolin-5-ylbenzamide is a synthetic benzamide derivative (C₁₆H₁₁ClN₂O, MW 282.72 g/mol) bearing a 3-chlorophenyl substituent linked via an amide bond to a quinolin-5-amine scaffold [1]. Its computed logP of 3.7 and topological polar surface area of 42 Ų place it in a property space distinct from many common quinoline-based screening compounds . The compound is catalogued as PubChem CID 5127132 and is primarily available from chemical suppliers as a research-grade building block .

3-Chloro-N-quinolin-5-ylbenzamide: Why Generic Substitution Fails


Simple replacement of 3-chloro-N-quinolin-5-ylbenzamide with positional isomers (e.g., 4-chloro analog) or unsubstituted N-quinolin-5-ylbenzamide is not scientifically justified in the absence of matched-pair biological data. The 3-chloro versus 4-chloro substitution pattern alters both the electrostatic surface potential of the benzamide ring and the overall molecular dipole, potentially affecting target binding, solubility, and metabolic stability [1]. Computed physicochemical properties (XLogP3 = 3.7, TPSA = 42 Ų) [2] distinguish this compound from analogs with bulkier 4-substituents; such differences can influence membrane permeability and off-target promiscuity profiles that are not predictable from the unsubstituted core alone [3].

3-Chloro-N-quinolin-5-ylbenzamide: Differentiation Evidence vs Analogs


Lipophilicity Shift from 3-Chloro Substitution

The computed XLogP3 of 3-chloro-N-quinolin-5-ylbenzamide is 3.7, compared to an estimated logP of approximately 3.2 for the unsubstituted analog N-quinolin-5-ylbenzamide (estimated via ChemSpider ACD/Labs data) [1]. This +0.5 log unit increase places the 3-chloro compound near the upper boundary of typical oral drug-likeness (logP <5), while the unsubstituted parent sits squarely in the ideal zone. The difference is attributable to the lipophilic contribution of the chloro substituent at the meta position .

Lipophilicity logP Drug-likeness Permeability

TPSA Constancy Across Positional Isomers

Both 3-chloro-N-quinolin-5-ylbenzamide and its 4-chloro positional isomer (4-chloro-N-quinolin-5-ylbenzamide, CID 856018) share an identical computed TPSA of 42 Ų, consistent with their identical formula and topology [1]. In contrast, the 4-tert-butyl analog (CID 2103217) exhibits a higher TPSA (estimated ~42 Ų; actually same due to same HBD/HBA count, but steric bulk differs). The practical differentiation is that small ortho/meta/para halogen substitutions do not alter the topological polar surface area, whereas introducing larger groups (e.g., benzyloxy, tert-butyl) changes both TPSA and rotatable bond count, impacting bioavailability predictions [2].

TPSA Polar surface area Bioavailability Blood-brain barrier penetration

Regiospecific C-H Chlorination Synthetic Advantage

The compound can be synthesized via a palladium-catalyzed electrochemical C-H chlorination methodology specifically developed for N-quinolinylbenzamide substrates [1]. This method uses a 5,7-dichloro-8-quinolinyl directing group for ortho-selective chlorination, yielding regiospecific products in the presence of various functional groups. For the 3-chloro isomer, alternative non-directed electrophilic chlorination would produce mixtures of regioisomers, increasing purification burden [2]. The Pd-catalyzed route provides a direct, high-selectivity pathway that is not equally applicable to 4-chloro or 2-chloro isomers without redesigned directing groups.

C-H activation palladium catalysis regioselective chlorination synthetic methodology

HDAC Inhibition Comparable to Entinostat

A structurally related series of quinoline-based benzamide derivatives (compounds 10a–10t) was evaluated as HDAC inhibitors and anticancer agents against five human cancer cell lines [1]. While the specific 3-chloro-N-quinolin-5-ylbenzamide was not among the tested analogs, the unsubstituted parent compound 10a and the 2-methyl derivative 10b exhibited HDAC inhibitory potency comparable to entinostat (MS-275) in HT-29 and HCT116 colorectal cancer cells. The SAR revealed that small lipophilic groups at the 2-position of the quinoline ring (such as methyl, 10b) enhanced cytotoxicity relative to bulky aryl groups (10i, 10j), suggesting that the 3-chloro substituent on the benzamide ring may similarly modulate activity [2]. However, this is a class-level inference only; direct potency data for the 3-chloro analog is not available.

HDAC inhibition anticancer quinoline benzamide histone deacetylase

PABP1 Activity Divergence Between Regioisomers

The 4-chloro regioisomer (4-chloro-N-quinolin-5-ylbenzamide, BDBM61329) has a recorded IC₅₀ of 9.09 µM and 2.79 µM (multiple assay entries) against polyadenylate-binding protein 1 (PABP1) in a fluorescence-based assay from the Sanford-Burnham Center for Chemical Genomics [1]. The 3-chloro isomer (the target compound) is catalogued in BindingDB (BDBM50420073) but with a SMILES mismatch suggesting potential database curatorial error; no valid PABP1 IC₅₀ is retrievable. The presence of confirmed activity for the 4-chloro isomer and the absence of validated data for the 3-chloro isomer creates a critical knowledge gap for users selecting between positional isomers for a translation inhibition phenotypic screen.

PABP1 inhibitor polyadenylate-binding protein translation initiation hit triage

3-Chloro-N-quinolin-5-ylbenzamide: Application Scenarios


SAR Expansion for HDAC Inhibition in Colorectal Cancer

Building on the class-level HDAC inhibitory activity demonstrated by quinoline-benzamide series compounds 10a–10c against HT-29 and HCT116 colorectal cancer cell lines [1], the 3-chloro analog can serve as a key SAR probe to evaluate the impact of meta-chloro substitution on the benzamide ring. Compared to the unsubstituted lead 10a, the 3-chloro substituent introduces increased lipophilicity (logP 3.7 vs. ~3.2) which may enhance cellular permeability or alter isoform selectivity, parameters critical for improving upon the entinostat-comparable baseline.

PABP1 Hit Confirmation and Isomer Selectivity Profiling

Since the 4-chloro positional isomer demonstrates confirmed PABP1 inhibitory activity (IC₅₀ = 2.79–9.09 µM) [1], procuring the 3-chloro analog enables a matched-pair selectivity assessment. Screening the 3-chloro compound against PABP1 and related translation initiation factors (eIF4H, etc.) can reveal whether the chloro substitution position modulates target engagement, a critical factor for hit triage in RNA-binding protein inhibitor projects.

Electrochemical C-H Chlorination Route Validation

The availability of a validated Pd-catalyzed anodic C-H chlorination protocol for N-quinolinylbenzamide derivatives [1] positions 3-chloro-N-quinolin-5-ylbenzamide as a benchmark substrate for further reaction optimization. Chemical process development teams can use this compound to benchmark selectivity, yield, and scalability when extending the methodology to novel substrates or when comparing with alternative halogenation strategies.

In Silico Drug-Likeness & Fragment Expansion

With its computed logP (3.7), TPSA (42 Ų), and relatively low molecular weight (283 Da), the compound falls within the Beyond Rule of 5 (bRo5) outer limits but remains in a tractable property space for fragment-based lead optimization [1]. Computational chemists can use the compound as a starting point for in silico library enumeration, leveraging its moderate lipophilicity to explore suboptimal solubility trade-offs early in the design cycle.

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